7-Methyltetradecane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

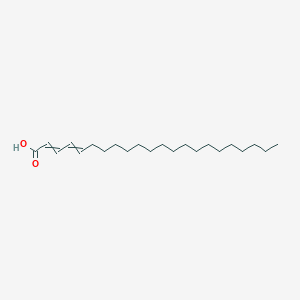

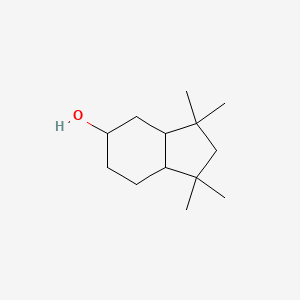

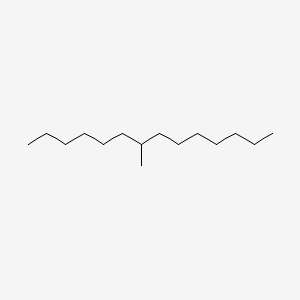

7-Methyltetradecane is a hydrocarbon compound with the molecular formula C15H32. It is a branched alkane, specifically a methyl-substituted tetradecane, where a methyl group is attached to the seventh carbon atom of the tetradecane chain. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting solely of single bonds between carbon atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyltetradecane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a tetradecane precursor with a methylating agent under controlled conditions. This process typically requires the presence of a catalyst, such as an acid or base, to facilitate the methylation reaction.

Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic cracking of larger hydrocarbon molecules. This process involves breaking down complex hydrocarbons into simpler ones, including this compound, using high temperatures and pressures in the presence of a catalyst.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Methyltetradecane undergoes various chemical reactions typical of alkanes, including:

Oxidation: When exposed to oxygen or other oxidizing agents, this compound can undergo combustion to produce carbon dioxide and water.

Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), can occur under specific conditions.

Common Reagents and Conditions:

Oxidation: Requires an oxidizing agent such as oxygen or potassium permanganate.

Substitution: Halogenation typically requires the presence of a halogen (e.g., Cl2 or Br2) and a catalyst or UV light to initiate the reaction.

Major Products Formed:

Oxidation: Carbon dioxide (CO2) and water (H2O).

Substitution: Halogenated derivatives of this compound, such as 7-chlorotetradecane or 7-bromotetradecane.

Wissenschaftliche Forschungsanwendungen

7-Methyltetradecane has several applications in scientific research, including:

Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of hydrocarbon mixtures.

Biology: Studied for its role in the biosynthesis of natural products and its potential as a biomarker for certain biological processes.

Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.

Industry: Utilized as a component in lubricants, solvents, and other industrial products due to its chemical stability and low reactivity.

Wirkmechanismus

The mechanism of action of 7-Methyltetradecane primarily involves its interactions with other molecules through van der Waals forces. As a non-polar hydrocarbon, it can dissolve non-polar substances and act as a solvent in various chemical processes. Its hydrophobic nature also makes it useful in applications where water repellency is desired.

Vergleich Mit ähnlichen Verbindungen

Tetradecane: A straight-chain alkane with the same molecular formula but without the methyl substitution.

3-Methyltetradecane: Another methyl-substituted tetradecane, but with the methyl group attached to the third carbon atom.

Comparison:

Uniqueness: 7-Methyltetradecane is unique due to the specific position of the methyl group, which can influence its physical and chemical properties, such as boiling point and reactivity.

Physical Properties: The position of the methyl group can affect the compound’s melting and boiling points, with this compound having distinct values compared to its isomers.

Chemical Behavior: The reactivity of this compound in substitution and oxidation reactions may differ from its isomers due to the steric and electronic effects of the methyl group.

Eigenschaften

CAS-Nummer |

6165-39-5 |

|---|---|

Molekularformel |

C15H32 |

Molekulargewicht |

212.41 g/mol |

IUPAC-Name |

7-methyltetradecane |

InChI |

InChI=1S/C15H32/c1-4-6-8-10-12-14-15(3)13-11-9-7-5-2/h15H,4-14H2,1-3H3 |

InChI-Schlüssel |

QUMVEMCGRQYIQG-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCC(C)CCCCCC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.